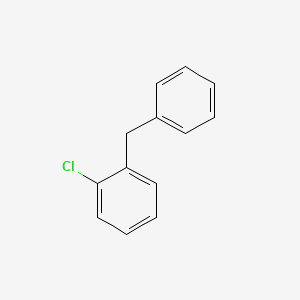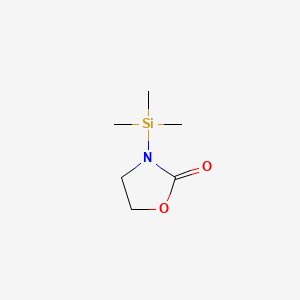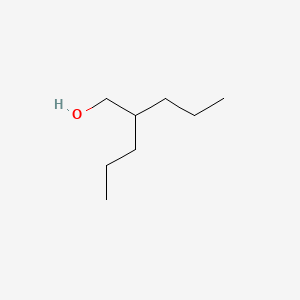
2-苯基-1,3-噻唑-4-羧酸
描述
“2-Phenyl-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H7NO2S . It is a solid-powder substance .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-1,3-thiazole-4-carboxylic acid” is characterized by the presence of a phenyl group (a benzene ring), a thiazole ring, and a carboxylic acid group . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) .
Chemical Reactions Analysis
The chemical reactions involving “2-Phenyl-1,3-thiazole-4-carboxylic acid” are not explicitly mentioned in the retrieved sources .
Physical and Chemical Properties Analysis
“2-Phenyl-1,3-thiazole-4-carboxylic acid” has a molecular weight of 205.23 g/mol . It has a boiling point of 173-177°C . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .
科学研究应用
腐蚀抑制
- 抗腐蚀性能: 研究了噻唑衍生物,包括与2-苯基-1,3-噻唑-4-羧酸相关的衍生物,作为腐蚀抑制剂的潜力。研究表明,某些噻唑肼酮有效地抑制了轻钢的腐蚀过程,通过降低腐蚀电流密度和增加电荷转移阻力,起到混合型抑制剂的作用(Chaitra et al., 2016)。
合成和生物活性
- 杀真菌和抗病毒活性: 2-氨基-1,3-噻唑-4-羧酸衍生物表现出有希望的生物活性,包括杀真菌和抗病毒效果。从这种衍生物合成的化合物对各种真菌和烟草花叶病毒表现出显著活性(Fengyun et al., 2015)。
抗癌性能
- 抗癌评价: 与2-苯基-1,3-噻唑-4-羧酸结构相关的新型噻唑烷酮取代苯并噻唑衍生物已被合成,并显示出抗癌活性。这些化合物在体外对人类宫颈癌细胞系进行了测试,其中一些显示出显著活性(Prabhu et al., 2015)。
安全和危害
The safety data sheet for “2-Phenyl-1,3-thiazole-4-carboxylic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用机制
Target of Action
Thiazole compounds are known to have diverse biological activities and can act on a variety of targets. They have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
The mode of action of thiazole compounds can vary depending on the specific compound and its targets. Some thiazole compounds might inhibit certain enzymes, while others might stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. For example, some thiazole compounds might activate or stop certain biochemical pathways and enzymes .
Result of Action
The molecular and cellular effects of thiazole compounds can vary depending on the specific compound and its mode of action. Some thiazole compounds might have antimicrobial or antitumor effects, while others might have neuroprotective or anti-inflammatory effects .
生化分析
Biochemical Properties
2-Phenyl-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with topoisomerase II, an enzyme involved in DNA replication and repair. The binding of 2-Phenyl-1,3-thiazole-4-carboxylic acid to topoisomerase II results in the inhibition of the enzyme’s activity, leading to the accumulation of DNA double-strand breaks and subsequent cell death . Additionally, this compound has been found to interact with other biomolecules, such as receptors and ion channels, modulating their activity and contributing to its diverse biological effects.
Cellular Effects
The effects of 2-Phenyl-1,3-thiazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Phenyl-1,3-thiazole-4-carboxylic acid has been shown to inhibit the migration and invasion of glioma cells by blocking the activity of the aryl hydrocarbon receptor (AHR), a transcription factor involved in cell proliferation and differentiation . Furthermore, this compound affects gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-1,3-thiazole-4-carboxylic acid involves several key interactions with biomolecules. At the molecular level, this compound exerts its effects through binding interactions with enzymes, receptors, and other proteins. For instance, the binding of 2-Phenyl-1,3-thiazole-4-carboxylic acid to topoisomerase II results in the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks . Additionally, this compound can modulate the activity of ion channels and receptors, influencing cellular signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1,3-thiazole-4-carboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions, but its activity may decrease over time due to degradation processes. Long-term studies have shown that 2-Phenyl-1,3-thiazole-4-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important considerations for its use in biochemical and pharmacological research.
Dosage Effects in Animal Models
The effects of 2-Phenyl-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 2-Phenyl-1,3-thiazole-4-carboxylic acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-Phenyl-1,3-thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. This compound can undergo metabolic transformations, such as oxidation and conjugation, leading to the formation of metabolites with different biological activities . The involvement of 2-Phenyl-1,3-thiazole-4-carboxylic acid in these metabolic pathways can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-Phenyl-1,3-thiazole-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, 2-Phenyl-1,3-thiazole-4-carboxylic acid can bind to plasma proteins, influencing its distribution and bioavailability. The transport and distribution of this compound are critical factors that determine its therapeutic potential and effectiveness.
Subcellular Localization
The subcellular localization of 2-Phenyl-1,3-thiazole-4-carboxylic acid can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, 2-Phenyl-1,3-thiazole-4-carboxylic acid can localize to the nucleus, where it interacts with DNA and nuclear proteins, modulating gene expression and cellular function. The subcellular localization of this compound is an important aspect of its mechanism of action and biological effects.
属性
IUPAC Name |
2-phenyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUSLNJQKLZPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221330 | |
| Record name | 2-Phenyl-4-carboxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7113-10-2 | |
| Record name | 2-Phenyl-4-carboxythiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007113102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-4-carboxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















